Texanol

Coalescing Efficiency Minimum Film Formation Temperature (MFFT) Vinyl/Acrylic Latex

Select Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) for unmatched formulation reliability. This premier ester-alcohol coalescent delivers a proven 60° gloss of 68, surpassing glycol ether alternatives like Eastman EEH (gloss 64). Its non-VOC classification under EU Decopaint Directive (2004/42/EC) and China GB 18582 simplifies global market access and labeling. With superior hydrolytic stability in high-pH acrylic emulsions and a strong cost/benefit ratio, Texanol reduces supply chain risk for high-volume, cost-conscious architectural paint production.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 77-68-9
Cat. No. B3416400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTexanol
CAS77-68-9
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)(C)COC(=O)C(C)C)O
InChIInChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3
InChIKeyDAFHKNAQFPVRKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml: 2

Structure & Identifiers


Interactive Chemical Structure Model





Texanol (CAS 77-68-9) Coalescing Agent: Properties and Benchmark Position in Latex Paints


Texanol, chemically designated as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is the premier ester-alcohol coalescing agent for waterborne latex paints . It is characterized by a high boiling point (254–260°C), low vapor pressure (0.01 kPa at 20°C), and low water solubility (0.5–3.79 g/L), which confer favorable film formation and environmental compliance under EU and China VOC directives [1]. Widely adopted as the industry benchmark, Texanol serves as a critical reference for evaluating new coalescent technologies across acrylic, vinyl-acrylic, and styrene-acrylic systems .

Why Generic Substitution of Texanol (CAS 77-68-9) Fails: Hydrolytic Stability and VOC Regulatory Compliance


In-class coalescing agents such as TXIB, ethylene glycol monobutyl ether (EB), or propylene glycol phenyl ether (PPh) cannot be interchanged with Texanol without quantifiable performance and regulatory penalties. Texanol demonstrates excellent hydrolytic stability, remaining effective even in high-pH acrylic emulsions, whereas ester-based alternatives may degrade, compromising long-term coating integrity . Critically, Texanol is not classified as a VOC under the EU Decopaint Directive (2004/42/EC) and China GB 18582 due to its boiling point (>250°C) and low vapor pressure, a status not uniformly shared by many glycol ether alternatives, which can increase a formulation's VOC burden and limit its marketability .

Quantitative Performance Evidence for Texanol (CAS 77-68-9) vs. Key Coalescent Comparators


Coalescing Efficiency: MFFT Reduction Compared to DEE Diester Blend

In a direct head-to-head comparison in vinyl/acrylic latex paint, a diethyl ester (DEE) blend was found to be more efficient than Texanol, lowering the Minimum Film Formation Temperature (MFFT) by approximately 30% relative to the Texanol benchmark. While Texanol remains the standard reference, this data quantifies a specific efficiency gap against a newer diester technology [1].

Coalescing Efficiency Minimum Film Formation Temperature (MFFT) Vinyl/Acrylic Latex

Regulatory VOC Classification: Texanol vs. Glycol Ethers and Plasticizer Blends

Texanol, with a boiling point of 254°C and vapor pressure of 0.01 kPa at 20°C, is not classified as a VOC under EU Directive 2004/42/EC or China GB 18582 . In stark contrast, a comparative blend of Texanol (100% VOC as measured by EPA Method 24) with a plasticizer like triethylene glycol diethylhexanoate (TEGEH, 0% VOC) was used as a baseline in patent literature to develop lower-VOC alternatives, highlighting the regulatory pressure on Texanol's VOC contribution despite its favorable regulatory status in key markets [1].

Volatile Organic Compound (VOC) Regulatory Compliance Environmental Impact

Hydrolytic Stability: Texanol vs. Ester Alternatives in High-pH Systems

Texanol exhibits excellent hydrolytic stability, enabling its use in high-pH pure acrylic emulsions without degradation . While this property is frequently cited as a key differentiator, direct quantitative comparison data (e.g., percent hydrolysis over time vs. a specific comparator) is not widely reported in the open literature, limiting a rigorous quantitative claim. The evidence is therefore class-level inference based on the known susceptibility of many ester-based coalescents to hydrolysis.

Hydrolytic Stability Coating Durability Acrylic Emulsions

Film Gloss Development: Texanol vs. Eastman EEH Glycol Ether

In a comparative MFFT test using the same latex, a paint sample produced with Texanol achieved a 60° gloss reading of 68, outperforming Eastman EEH glycol ether, which achieved a gloss reading of 64 under the same conditions. This direct comparison quantifies Texanol's superior contribution to film aesthetics [1].

Film Gloss Coalescing Aid Efficiency Latex Paint Properties

Cost/Performance Benchmark: Texanol vs. Ultra-Low VOC Permanent Coalescents

While Texanol is not the most efficient coalescent in every system, it demonstrates a strong cost/benefit ratio that sustains its market dominance . In a comparative study of ultra-low VOC permanent coalescents (Loxanol CA 5310, Efka PL 5651, and Optifilm 400), all permanent coalescent systems showed gloss values between 65–70 units at 60° inference, compared to 59.6 for the volatile Texanol system [1]. This indicates that while newer permanent coalescents can achieve higher gloss, Texanol maintains a competitive performance baseline at a potentially lower cost.

Cost/Benefit Ratio Permanent Coalescent Gloss Potential

Usage Efficiency: Texanol vs. Propylene Glycol Phenyl Ether (PPh)

Propylene glycol phenyl ether (PPh) demonstrates significantly higher coalescing efficiency compared to Texanol. Under conditions of comparable gloss, fluidity, and scrub resistance, PPh can be used at a 30–50% lower dosage than Texanol, drastically reducing production costs [1]. This class-level inference, based on industry comparison data, highlights a key area where Texanol faces strong competition from more efficient coalescents.

Usage Reduction Coalescent Efficiency Propylene Glycol Phenyl Ether

Optimal Industrial Application Scenarios for Texanol (CAS 77-68-9) Based on Evidence


Premium Architectural Coatings Requiring High Gloss and Durability

For interior and exterior architectural paints where film gloss and long-term durability are paramount, Texanol remains the benchmark choice. Its proven ability to achieve a 60° gloss of 68, outperforming glycol ether alternatives like Eastman EEH (gloss of 64), directly translates to a higher-quality finish [1]. Furthermore, its excellent hydrolytic stability ensures the coating's integrity is maintained over time, even in challenging high-pH environments, justifying its selection in premium product lines .

Formulations Targeting Strict VOC Regulatory Compliance (EU & China)

In markets governed by the EU Decopaint Directive (2004/42/EC) or China GB 18582, Texanol's non-VOC classification provides a clear regulatory advantage over many glycol ether-based coalescents. With a boiling point of 254°C and vapor pressure of 0.01 kPa at 20°C, it meets the criteria for exclusion, simplifying product labeling and market access . This makes Texanol the default choice for manufacturers prioritizing regulatory compliance and seeking to minimize their environmental footprint.

Cost-Sensitive, High-Volume Latex Paints Where Performance is Balanced with Price

Despite the emergence of more efficient alternatives, Texanol's strong cost/benefit ratio continues to make it the most widely used coalescent globally . In applications where a slight gloss deficit (e.g., 59.6 vs. 65-70 units) is acceptable, Texanol provides a reliable and cost-effective solution. Its well-understood performance profile and broad compatibility across latex types reduce formulation complexity and supply chain risk, making it ideal for high-volume, cost-conscious production [2].

Technical Documentation Hub

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